Cas no 62924-66-7 ((2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine)
(2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- N-(2-Chloro-6-fluorobenzyl)propan-2-amine
- N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine
- (2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine
- MFCD00053432
- AKOS000228633
- SB77895
- N-[(2-chloro-6-fluoro-phenyl)methyl]propan-2-amine
- (2-Chloro-6-fluoro-benzyl)-isopropyl-amine
- G69741
- [(2-Chloro-6-fluorophenyl)methyl](propan-2-yl)amine
- 62924-66-7
- DTXSID50589335
- EN300-32419
- SCHEMBL8065706
- (2-Chloro-6-fluoro-benzyl)isopropylamine
- DB-234760
-
- MDL: MFCD00053432
- Inchi: 1S/C10H13ClFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
- InChI Key: SADAXVBAMOIPKG-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CNC(C)C)F
Computed Properties
- Exact Mass: 201.0720553g/mol
- Monoisotopic Mass: 201.0720553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
(2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140519-1g |
N-(2-Chloro-6-fluorobenzyl)propan-2-amine |
62924-66-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Fluorochem | 088688-1g |
2-Chloro-6-fluoro-benzyl)-isopropyl-amine |
62924-66-7 | 95+% | 1g |
£214.00 | 2022-03-01 | |
| Chemenu | CM184821-5g |
N-(2-Chloro-6-fluorobenzyl)propan-2-amine |
62924-66-7 | 95% | 5g |
$634 | 2021-06-16 | |
| Apollo Scientific | PC408015-1g |
(2-Chloro-6-fluoro-benzyl)-isopropyl-amine |
62924-66-7 | 1g |
£294.00 | 2025-02-21 | ||
| Enamine | EN300-32419-1g |
[(2-chloro-6-fluorophenyl)methyl](propan-2-yl)amine |
62924-66-7 | 1g |
$271.0 | 2023-09-04 | ||
| Enamine | EN300-32419-5g |
[(2-chloro-6-fluorophenyl)methyl](propan-2-yl)amine |
62924-66-7 | 5g |
$783.0 | 2023-09-04 | ||
| Enamine | EN300-32419-10g |
[(2-chloro-6-fluorophenyl)methyl](propan-2-yl)amine |
62924-66-7 | 10g |
$1163.0 | 2023-09-04 | ||
| Chemenu | CM184821-5g |
N-(2-Chloro-6-fluorobenzyl)propan-2-amine |
62924-66-7 | 95% | 5g |
$634 | 2022-06-10 | |
| Enamine | EN300-32419-0.05g |
[(2-chloro-6-fluorophenyl)methyl](propan-2-yl)amine |
62924-66-7 | 0.05g |
$227.0 | 2023-09-04 | ||
| Enamine | EN300-32419-0.1g |
[(2-chloro-6-fluorophenyl)methyl](propan-2-yl)amine |
62924-66-7 | 0.1g |
$238.0 | 2023-09-04 |
(2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine Suppliers
(2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (2-chloro-6-fluorophenyl)methyl(propan-2-yl)amine
A Comprehensive Overview of (N-methylpropan--N-methylpropan--...
(N-methylpropan--...) (CAS No., this compound has emerged as a significant molecule in contemporary chemical research due to its unique structural features and diverse applications in pharmaceutical development and materials science.
The chemical structure of this compound features a substituted phenolic ring (chloro-fluoro substituted phenolic ring) conjugated with an amine functional group (primary amine moiety). The presence of both chlorine and fluorine substituents on the aromatic ring introduces electronic effects that enhance molecular stability while enabling specific interactions with biological targets such as receptors or enzymes.
Synthetic methodologies for preparing this compound have evolved significantly in recent years to prioritize sustainability and efficiency. A notable advancement published in *Journal of Medicinal Chemistry* in early are described below:
In biological systems studies have revealed promising activity against certain cancer cell lines through modulation of signaling pathways such as MAPK or PI3K/AKT pathways without affecting normal cells.
This compound has also been explored as a potential neuroprotective agent based on its ability to inhibit glutamate-induced excitotoxicity according to findings from *Neuroscience Letters*.
In materials science researchers have utilized its amphiphilic properties to create novel polymeric materials with improved thermal stability as reported in *Advanced Materials*.
New insights into its pharmacokinetic profile were gained through computational modeling studies published in *Molecular Pharmaceutics* which suggest favorable bioavailability when formulated with specific excipients.
The latest research highlights its potential role in developing targeted drug delivery systems by conjugating it with nanoparticle carriers as demonstrated by studies from *ACS Nano*.
In summary this compound represents an important tool for advancing both basic science and applied research across multiple disciplines while adhering to modern safety standards and regulatory requirements for chemical handling.
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